

# Head-to-Head Comparison: Ritlecitinib vs. Brepocitinib in Alopecia Areata Models

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## Compound of Interest

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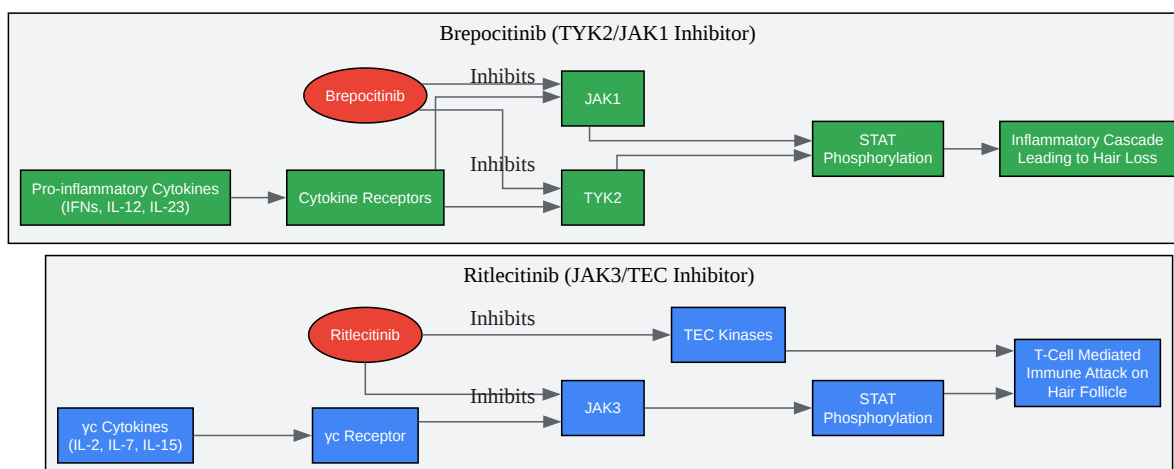
A detailed examination of two promising Janus kinase (JAK) inhibitors, ritlecitinib and brepocitinib, reveals distinct mechanistic profiles and comparable efficacy in the treatment of alopecia areata (AA). This guide provides a comprehensive analysis of their performance in clinical trials, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Ritlecitinib, a dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family, and brepocitinib, a selective inhibitor of tyrosine kinase 2 (TYK2) and JAK1, have both demonstrated significant potential in promoting hair regrowth in patients with alopecia areata.[1][2][3] Head-to-head data from the ALLEGRO Phase 2a clinical trial provides a unique opportunity to directly compare their efficacy and safety in a controlled setting.

## Mechanism of Action: Targeting Distinct Signaling Pathways

Ritlecitinib's targeted inhibition of JAK3 is crucial as this kinase is central to the signaling of common gamma chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte development and function.[4] By irreversibly binding to JAK3, ritlecitinib blocks the phosphorylation of STAT proteins, thereby interrupting the downstream signaling that leads to the immune attack on hair follicles.[4] Additionally, its inhibition of the TEC kinase family further modulates the immune response.[4]

Brepocitinib, on the other hand, focuses on the TYK2 and JAK1 kinases.[5] This dual inhibition affects the signaling of key cytokines implicated in the pathogenesis of alopecia areata, such as interferons (IFNs), IL-6, IL-12, and IL-23.[6] By blocking these pathways, brepocitinib effectively reduces the inflammatory cascade that contributes to hair loss.



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**Fig. 1:** Signaling pathways targeted by Ritlecitinib and Brepocitinib.

## Efficacy in Alopecia Areata: Comparative Clinical Trial Data

The ALLEGRO Phase 2a trial provides the most direct comparison of ritlecitinib and brepocitinib in adults with alopecia areata who had at least 50% scalp hair loss.[7] The primary efficacy endpoint was the change from baseline in the Severity of Alopecia Tool (SALT) score at week 24.[7]

Efficacy Endpoint (Week 24)	Ritlecitinib (50 mg)	Brepocitinib (30 mg)	Placebo
Mean Change from Baseline in SALT Score	-31.1	-49.2	-
Percentage of Patients Achieving SALT30	50%	64%	2%
Data from the ALLEGRO Phase 2a Trial. <a href="#">[7]</a> <a href="#">[8]</a>			

Both treatments were significantly more effective than placebo in reducing SALT scores.[\[7\]](#) Brepocitinib demonstrated a numerically greater reduction in the mean SALT score at week 24 compared to ritlecitinib.[\[7\]](#) Furthermore, a higher percentage of patients in the brepocitinib group achieved a 30% or greater improvement in their SALT score (SALT30).[\[7\]](#)

A crossover open-label extension of the ALLEGRO Phase 2a trial offered further insights. In patients who did not respond to at least 24 weeks of ritlecitinib, a switch to brepocitinib resulted in some achieving a SALT30 response.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) Specifically, 4 of 16 patients who switched to brepocitinib achieved a SALT30 or better response.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) Conversely, none of the five patients who switched from brepocitinib to ritlecitinib achieved this endpoint.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Biomarker Modulation: Insights into Molecular Response

A biopsy substudy of the ALLEGRO Phase 2a trial analyzed changes in molecular and cellular markers in the scalp tissue of patients.[\[1\]](#)[\[2\]](#) Both ritlecitinib and brepocitinib led to a significant improvement in the lesional scalp transcriptome, moving it towards a non-lesional profile.[\[1\]](#)[\[2\]](#)[\[3\]](#)

At week 12, the improvements in scalp tissue biomarkers were more pronounced with brepocitinib.[\[1\]](#)[\[2\]](#)[\[3\]](#) However, by week 24, ritlecitinib showed greater improvements.[\[1\]](#)[\[2\]](#)[\[3\]](#)

For both drugs, hair regrowth was associated with a decrease in the expression of immune markers and an increase in the expression of hair keratins.[\[2\]](#)

## Safety and Tolerability Profile

In the ALLEGRO Phase 2a trial, both ritlecitinib and brepocitinib were generally well-tolerated.[\[7\]](#) Two serious adverse events of rhabdomyolysis were reported in the brepocitinib group.[\[7\]](#)[\[8\]](#) The crossover extension study did not identify any new safety signals for either drug.[\[9\]](#)[\[10\]](#)[\[12\]](#)

Safety Profile (ALLEGRO Phase 2a)	Ritlecitinib (50 mg)	Brepocitinib (30 mg)	Placebo
Number of Patients	48	47	47
Serious Adverse Events	0	2 (Rhabdomyolysis)	0
Data from the ALLEGRO Phase 2a Trial. <a href="#">[7]</a> <a href="#">[8]</a>			

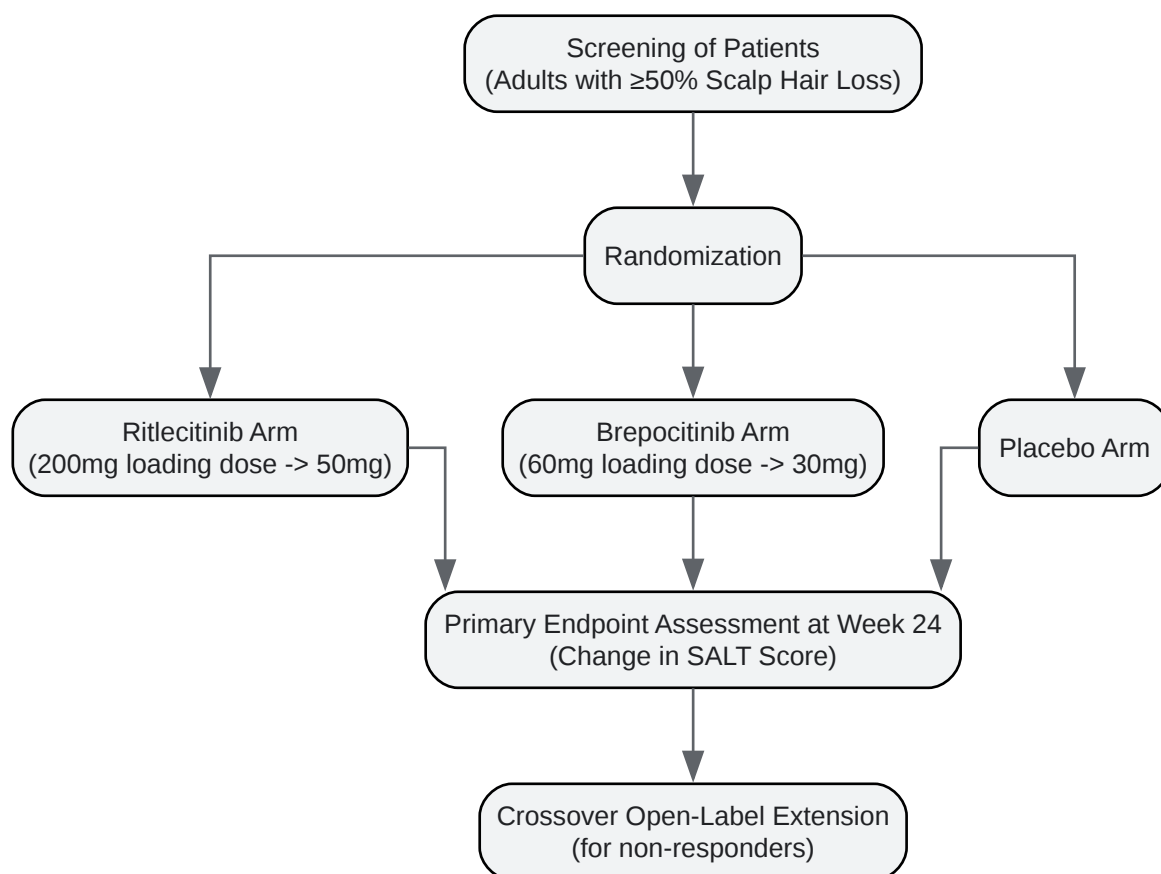
## Experimental Protocols

### ALLEGRO Phase 2a Trial (NCT02974868)

This was a randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy and safety of ritlecitinib and brepocitinib in patients with alopecia areata.[\[7\]](#)[\[13\]](#)

- Patient Population: Adults (18 years and older) with a diagnosis of alopecia areata with ≥50% scalp hair loss, as measured by the SALT score.[\[10\]](#)
- Treatment Arms:
  - Ritlecitinib: 200 mg once daily for 4 weeks, followed by 50 mg once daily for 20 weeks.[\[10\]](#)
  - Brepocitinib: 60 mg once daily for 4 weeks, followed by 30 mg once daily for 20 weeks.[\[10\]](#)
  - Placebo.[\[7\]](#)

- Primary Endpoint: Change from baseline in the SALT score at week 24.[7]
- Key Secondary Endpoint: Proportion of patients achieving SALT30 at week 24.[7]



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**Fig. 2:** Workflow of the ALLEGRO Phase 2a clinical trial.

## Biomarker Analysis

Scalp biopsies were obtained from a subset of patients at baseline and at weeks 12 and 24.[1] [2] Gene expression and cellular changes were analyzed, including markers for immune response, hair keratins, and keratin-associated proteins.[2] The changes in these biomarkers were then correlated with the extent of hair regrowth as measured by the SALT score.[1][2]

## Severity of Alopecia Tool (SALT) Score Calculation

The SALT score is a method to quantify the percentage of scalp hair loss. The scalp is divided into four areas: vertex (40% of total scalp area), posterior (24%), right side (18%), and left side

(18%). The percentage of hair loss in each area is visually assessed and multiplied by the percentage of the total scalp area that the section represents.[14] The sum of these values for all four areas gives the final SALT score, ranging from 0 (no hair loss) to 100 (complete scalp hair loss).[15]

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